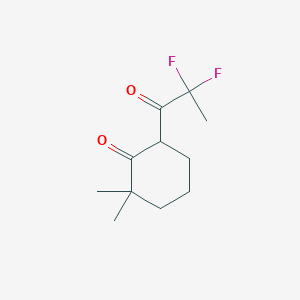
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a difluoropropanoyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one typically involves the introduction of the difluoropropanoyl group onto a cyclohexanone derivative. One common method is the reaction of 2,2-dimethylcyclohexanone with 2,2-difluoropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoropropanoyl group can influence the compound’s reactivity and binding affinity due to the presence of electronegative fluorine atoms, which can affect molecular interactions and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoropropionic acid: A related compound with similar fluorinated properties.
2-Fluoropropionic acid: Another fluorinated derivative with different substitution patterns.
3,3,3-Trifluoropropionic acid: Contains an additional fluorine atom, leading to different chemical behavior.
Uniqueness
6-(2,2-Difluoropropanoyl)-2,2-dimethylcyclohexan-1-one is unique due to the combination of the cyclohexanone ring with the difluoropropanoyl group and two methyl groups. This specific structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C11H16F2O2 |
|---|---|
Poids moléculaire |
218.24 g/mol |
Nom IUPAC |
6-(2,2-difluoropropanoyl)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H16F2O2/c1-10(2)6-4-5-7(8(10)14)9(15)11(3,12)13/h7H,4-6H2,1-3H3 |
Clé InChI |
TWVZVDKBWJZPHN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1=O)C(=O)C(C)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


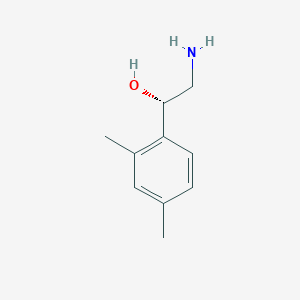
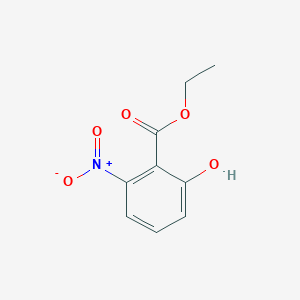
![2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B13076283.png)
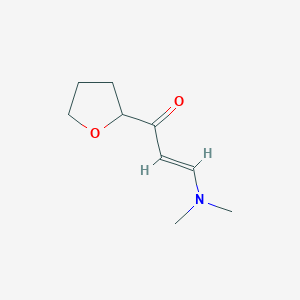
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13076285.png)
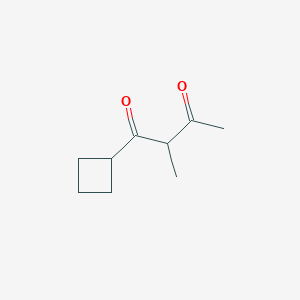
![5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)
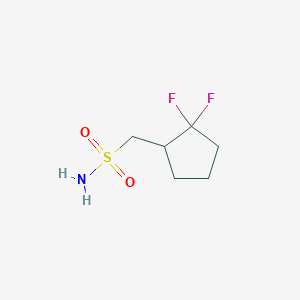
![tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13076313.png)
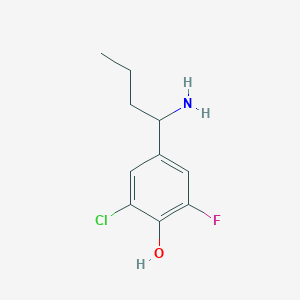
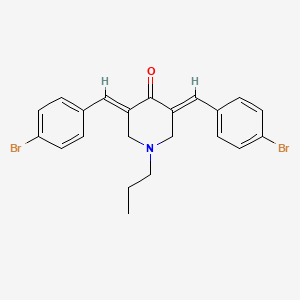
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13076339.png)


